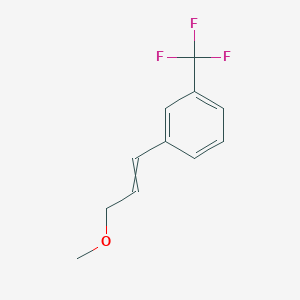
1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxyprop-1-en-1-yl group and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the methoxyprop-1-en-1-yl group, which can be achieved through the reaction of propene with methanol under acidic conditions. The trifluoromethyl group can be introduced via electrophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Catalysts such as Lewis acids may be used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Methoxy-4-(1-propyn-1-yl)benzene and 1-Methoxy-1-propene share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: The presence of both the methoxyprop-1-en-1-yl and trifluoromethyl groups in this compound imparts unique reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
921610-66-4 |
|---|---|
Formule moléculaire |
C11H11F3O |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
1-(3-methoxyprop-1-enyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-15-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2-6,8H,7H2,1H3 |
Clé InChI |
ZWXUNLZVZRRDGY-UHFFFAOYSA-N |
SMILES canonique |
COCC=CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


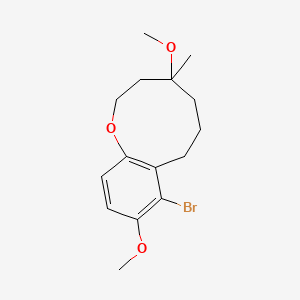
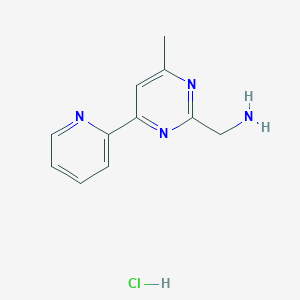

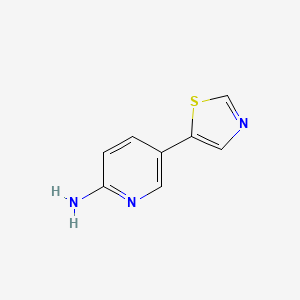
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline](/img/structure/B12635729.png)

![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)

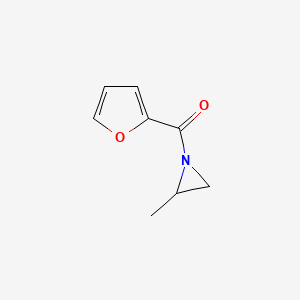
![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)
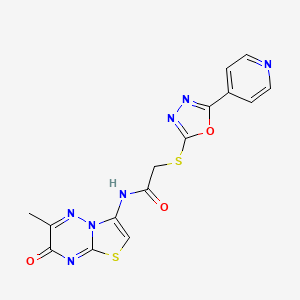
![8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12635773.png)
